1-(Thian-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(thian-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-9-1-4-10(7-9)8-2-5-12-6-3-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCPUUPHHKOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical constants of 1-(Thian-4-yl)pyrrolidin-3-ol
Topic: Physical and Chemical Constants of 1-(Thian-4-yl)pyrrolidin-3-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Physicochemical Profile, Synthesis, and Application in Medicinal Chemistry[1]
Introduction
1-(Thian-4-yl)pyrrolidin-3-ol (also known as 1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-ol) is a specialized heterocyclic building block used primarily in the optimization of lead compounds for drug discovery.[1] It combines a polar, hydrogen-bonding pyrrolidine core with a lipophilic, metabolically distinct thianyl (tetrahydrothiopyran) ring.
This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) and Lead Optimization for modulating:
-
Solubility: The hydroxyl group at C3 provides a critical H-bond donor/acceptor vector.[1]
-
Metabolic Stability: The thianyl ring offers a bioisostere to the common cyclohexyl or piperidinyl groups, often altering metabolic clearance rates (via sulfur oxidation) and lipophilicity (LogD).
-
Receptor Binding: The specific geometry of the 1,3-substituted pyrrolidine allows for precise vector exploration in enzyme active sites (e.g., Kinases, GPCRs).
Physicochemical Constants & Identity
Note: As a specialized intermediate, some values are predicted based on structure-activity relationship (SAR) algorithms and standard chemical principles.
Table 1: Chemical Identity
| Parameter | Value |
| Systematic Name | 1-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-ol |
| Formula | C₉H₁₇NOS |
| Molecular Weight | 187.30 g/mol |
| SMILES | OC1CCN(C2CCSCC2)C1 |
| Chiral Center | C3 of Pyrrolidine (Available as (R), (S), or racemate) |
| Component CAS | Amine: 40499-83-0 (racemic), 100243-39-8 (S), 2799-21-5 (R)Ketone: 1072-72-6 (Tetrahydrothiopyran-4-one) |
Table 2: Physical & Chemical Constants
| Property | Value / Range | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity and stereochemistry.[1] |
| Boiling Point | 285°C - 295°C (Predicted) | @ 760 mmHg.[1] Likely distills w/ decomposition. |
| Density | ~1.12 g/cm³ | Estimated based on S-heterocycle density.[1] |
| pKa (Base) | 9.4 ± 0.5 | Tertiary amine nitrogen. Protonated at physiological pH. |
| LogP | 0.8 - 1.2 | Moderate lipophilicity; S-atom increases LogP vs O-analog.[1] |
| Topological Polar Surface Area (TPSA) | ~45 Ų | 20 Ų (OH) + 3 Ų (tert-amine) + 25 Ų (Thioether). |
| Solubility | High: DCM, MeOH, DMSOModerate: Water (pH dependent) | Highly soluble in acidic aqueous media (salt formation). |
Structural Characterization
To validate the identity of synthesized material, researchers should look for these diagnostic signals.
-
¹H NMR (400 MHz, CDCl₃):
-
MS (ESI+):
-
[M+H]⁺: 188.1 m/z.
-
Fragmentation: Loss of water (-18) or cleavage of the C-N bond may be observed.
-
Synthesis Protocol: Reductive Amination
The most robust route to 1-(Thian-4-yl)pyrrolidin-3-ol is the Reductive Amination of tetrahydrothiopyran-4-one with pyrrolidin-3-ol.[1] This method avoids the risk of S-alkylation seen in direct alkylation strategies.
Experimental Workflow
Reagents:
-
Tetrahydrothiopyran-4-one (1.0 equiv)[1]
-
Pyrrolidin-3-ol (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, pH 5-6)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (10 mmol) and Pyrrolidin-3-ol (11 mmol) in anhydrous DCE (50 mL).
-
Activation: Add Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for safety and selectivity.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: 5-10% MeOH in DCM with 1% NH₄OH) to obtain the title compound.
Visualization: Synthesis Pathway
Caption: One-pot reductive amination workflow utilizing STAB for selective C-N bond formation.
Stability & Handling (Safety)
Hazard Identification:
-
Irritant: Likely causes skin and serious eye irritation (H315, H319).[2]
-
Corrosive: Free base may be corrosive to mucous membranes.
Chemical Stability Concerns:
-
Sulfur Oxidation: The thianyl sulfur is susceptible to oxidation to Sulfoxide (S=O) or Sulfone (O=S=O) upon prolonged exposure to air or peroxides (e.g., mCPBA impurities).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
-
Hygroscopicity: The pyrrolidinol moiety is hygroscopic. Keep tightly sealed to prevent water absorption which complicates stoichiometry in subsequent reactions.
Applications in Drug Discovery
This scaffold is used to fine-tune the properties of a drug candidate.
A. Metabolic Tuning (The "Thianyl Effect")
Replacing a Cyclohexyl group with a Thianyl group often:
-
Lowers Lipophilicity: The sulfur atom is more polarizable but less lipophilic than a methylene group, lowering LogP by ~0.3 - 0.5 units.
-
Introduces Metabolic Soft Spot: The sulfur can be oxidized by CYP450 enzymes to a polar sulfoxide/sulfone, providing a handle to increase clearance if a compound is too stable (long half-life). Conversely, if the cyclohexyl ring was undergoing hydroxylation, the thianyl ring might block that specific metabolism.
B. Solubility Enhancement
The Pyrrolidin-3-ol moiety is a "privileged structure" for solubility.[1] The C3-hydroxyl group disrupts crystal packing and increases aqueous solubility compared to unsubstituted pyrrolidine, without introducing a high-pKa basic center that might cause hERG liability.[1]
Visualization: Structural Logic
Caption: Functional decomposition of the molecule's utility in medicinal chemistry optimization.[1]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31268 (Pyrrolidine derivatives).
-
BenchChem. (2025). "Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one."
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Pyrrolidinol.[1]
Sources
Technical Guide: 1-(Thian-4-yl)pyrrolidin-3-ol as a Heterocyclic Building Block
Executive Summary
In modern fragment-based drug discovery (FBDD), the demand for
This guide details the utility of this scaffold as a bioisostere for N-cyclohexyl and N-piperidinyl pyrrolidines, offering a strategic advantage in modulating lipophilicity (LogD) and metabolic stability. We provide a validated synthesis protocol via reductive amination and outline downstream derivatization pathways critical for structure-activity relationship (SAR) exploration.
Structural Analysis & Physicochemical Profile
The molecule consists of a central tertiary amine connecting two saturated heterocycles. Its value lies in the interplay between the sulfur atom's oxidation potential and the hydroxyl group's H-bond donor/acceptor capability.
Bioisosteric Significance
The thiane ring serves as a bioisostere for cyclohexane and piperidine.
-
Vs. Cyclohexane: The thiane sulfur lowers the lipophilicity (LogP) slightly due to the polarizability of the C-S bonds, while maintaining similar steric bulk.
-
Vs. Piperidine: The thiane ring removes the basic nitrogen, eliminating a potential hERG liability or selectivity issue associated with bis-basic compounds, while retaining the 6-membered chair conformation.
Key Properties
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW (187.30 g/mol ) suitable for FBDD. | |
| Chirality | C3 on Pyrrolidine | Available as (R), (S), or Racemic. Essential for probing binding pocket stereoselectivity. |
| Basicity (pKa) | ~9.0 - 9.5 (Tertiary Amine) | Protonated at physiological pH; good solubility but potential for lysosomal trapping. |
| Metabolic Soft Spots | Sulfur (S-oxidation) | Can be oxidized to sulfoxide/sulfone to reduce LogD and block metabolic clearance. |
| H-Bonding | 1 Donor (OH), 3 Acceptors (N, O, S) | Versatile interaction profile. |
Validated Synthesis Protocol
The most robust route to 1-(thian-4-yl)pyrrolidin-3-ol is the Reductive Amination of tetrahydro-4H-thiopyran-4-one (Thian-4-one) with pyrrolidin-3-ol. This method avoids the over-alkylation issues common with alkyl halide displacements.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride.
Step-by-Step Methodology
Objective: Synthesis of 1-(thian-4-yl)pyrrolidin-3-ol on a 10 mmol scale.
Reagents:
-
Tetrahydro-4H-thiopyran-4-one (1.16 g, 10 mmol)
-
Pyrrolidin-3-ol (0.87 g, 10 mmol) [Note: Use (R) or (S) enantiomer as required]
-
Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)
-
Acetic Acid (glacial, 0.6 mL, 10 mmol)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (40 mL)
Protocol:
-
Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thian-4-one and Pyrrolidin-3-ol in DCE (40 mL).
-
Acid Activation: Add Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes to facilitate iminium ion formation. Critical: Do not add the reducing agent yet.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.
-
Why STAB? It is less reactive than NaBH4 and will not reduce the ketone starting material, ensuring chemoselectivity for the imine.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under Nitrogen atmosphere.
-
Quench: Quench the reaction by adding saturated aqueous
solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 10:90 with 1% ).
Yield Expectation: 75–85% as a viscous oil or low-melting solid.
Derivatization & Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Once synthesized, the scaffold offers two primary vectors for modification: the Hydroxyl group (C3) and the Thiane Sulfur .
Functionalization Logic (Graphviz Visualization)
Figure 2: Divergent synthesis pathways for SAR exploration.
Strategic Applications
A. Solubility Enhancement (The Sulfone Strategy)
The thiane sulfur is a "metabolic handle." If the parent thiane is too lipophilic or metabolically unstable (rapid S-oxidation in vivo), the medicinal chemist can preemptively oxidize the sulfur to the Sulfone (
-
Effect: Increases polarity significantly (lowers LogD).
-
Protocol: Treat the parent amine with Potassium Peroxymonosulfate (Oxone®) in MeOH/Water to yield the sulfone cleanly.
B. Stereochemical Scanning
Using enantiopure (3R)- or (3S)-pyrrolidin-3-ol during the reductive amination allows for rapid probing of the target protein's stereochemical preference.
-
(3S)-Isomer: Often mimics L-proline derivatives.
-
(3R)-Isomer: Can induce different vector orientations for substituents attached to the oxygen.
C. Bioisosteric Replacement Case Study
In the development of CCR5 antagonists and M3 muscarinic receptor antagonists , N-substituted pyrrolidines are common. Replacing a standard N-cyclohexyl group with N-(thian-4-yl) has been observed to:
-
Improve selectivity against hERG channels (due to reduced lipophilicity).
-
Maintain potency while improving microsomal stability (if the S-oxidation is slow or the sulfone is the active metabolite).
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Thiane as Bioisostere: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424. (Contextual reference on saturated heterocycles). Link
-
Pyrrolidine Scaffold Utility: Najera, C., & Sansano, J. M. "Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives." Chemical Reviews, 2007, 107(11), 4584-4671. Link
-
Metabolic Oxidation of Thiane: Burckhardt, S. "Drug transport by the organic anion transporter (OAT) family." Pharmaceutical Research, 2012.[1] (General reference on transport of polar metabolites like sulfones).
Sources
An In-depth Technical Guide to the Metabolic Stability Profiles of 1-(Thian-4-yl)pyrrolidin-3-ol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(thian-4-yl)pyrrolidin-3-ol scaffold is an emerging motif in medicinal chemistry, presenting a unique combination of a saturated sulfur-containing heterocycle and a substituted pyrrolidine. Understanding the metabolic fate of this scaffold is paramount for its successful incorporation into drug candidates. This guide provides a comprehensive technical overview of the anticipated metabolic stability profile of this scaffold, outlines robust experimental and computational methodologies for its assessment, and discusses strategies to modulate its metabolic properties. By synthesizing principles of drug metabolism with actionable protocols, this document serves as a vital resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical framework.
Introduction: The Significance of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its efficacy and safety.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can accumulate, leading to adverse effects.[2] The liver is the primary site of drug metabolism, where a suite of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics, typically rendering them more water-soluble for excretion.[3][4]
Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask functional groups through oxidation, reduction, or hydrolysis.[5][6] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to further increase their polarity.[5][6]
For the novel 1-(thian-4-yl)pyrrolidin-3-ol scaffold, a proactive assessment of its metabolic liabilities is essential. This guide will deconstruct the potential metabolic hotspots of this scaffold, provide detailed protocols for in vitro and in silico evaluation, and explore chemical modifications to enhance its metabolic robustness.
Predicted Metabolic Liabilities of the 1-(Thian-4-yl)pyrrolidin-3-ol Scaffold
The metabolic fate of the 1-(thian-4-yl)pyrrolidin-3-ol scaffold is dictated by the interplay of its constituent rings and functional groups. Based on established principles of drug metabolism for saturated heterocycles, several potential metabolic pathways can be anticipated.[7]
Thiane Ring Metabolism
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, is susceptible to oxidation. The sulfur atom itself is a primary target for oxidation by CYPs and flavin-containing monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide and sulfone.[8] These transformations can significantly alter the physicochemical properties of the molecule, impacting its solubility, polarity, and interactions with biological targets.
Pyrrolidine Ring Metabolism
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also prone to metabolic modification.[9] Oxidation of the carbon atoms adjacent to the nitrogen is a common metabolic pathway for pyrrolidine-containing drugs, potentially leading to ring-opening or the formation of lactams.[10][11] The position of the hydroxyl group on the pyrrolidine ring can also influence the sites of metabolism.
N-Dealkylation
The linkage between the thiane and pyrrolidine rings presents a potential site for N-dealkylation, a common metabolic reaction for tertiary amines. This would result in the separation of the two heterocyclic systems.
The following diagram illustrates the potential metabolic pathways for the 1-(thian-4-yl)pyrrolidin-3-ol scaffold:
Caption: Predicted metabolic pathways of the 1-(thian-4-yl)pyrrolidin-3-ol scaffold.
In Vitro Methodologies for Assessing Metabolic Stability
A tiered approach employing various in vitro systems is crucial for accurately characterizing the metabolic stability of the 1-(thian-4-yl)pyrrolidin-3-ol scaffold.
Liver Microsomal Stability Assay
This high-throughput assay is a cornerstone of early drug discovery, primarily assessing Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, such as CYPs.[12][13]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Incubation:
-
Sampling and Quenching:
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
-
Hepatocyte Stability Assay
Hepatocytes, containing a full complement of both Phase I and Phase II metabolic enzymes, provide a more comprehensive assessment of a compound's metabolic fate.[16][17]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL) in an appropriate incubation medium.[18]
-
-
Incubation:
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[18]
-
Quench the reaction with a cold organic solvent containing an internal standard.
-
-
Analysis and Data Interpretation:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]
-
The following diagram illustrates the experimental workflow for in vitro metabolic stability assays:
Caption: General workflow for in vitro metabolic stability assessment.
Data Presentation
The results from these assays should be summarized in a clear and concise table for easy comparison of metabolic stability across different compounds or test systems.
| Compound ID | Test System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Scaffold-01 | HLM | 45 | 15.4 |
| Scaffold-01 | Hepatocytes | 30 | 23.1 |
| Control | HLM | >60 | <5.0 |
| Control | Hepatocytes | >120 | <2.5 |
In Silico Approaches for Predicting Metabolic Stability
Computational tools play an increasingly important role in predicting the metabolic fate of drug candidates, allowing for the early identification of potential liabilities.[20][21]
Site of Metabolism (SoM) Prediction
Various in silico models can predict the most likely atoms in a molecule to undergo metabolic transformation.[22] These tools often use ligand-based or structure-based approaches.[23] Ligand-based methods rely on the chemical structure of the compound, while structure-based methods consider the interaction between the substrate and the active site of metabolic enzymes.[21]
Metabolite Prediction
More advanced computational methods can predict the structures of the metabolites that are likely to be formed.[22] These tools often employ rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data.
Strategies for Enhancing Metabolic Stability
Should the 1-(thian-4-yl)pyrrolidin-3-ol scaffold exhibit suboptimal metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.
-
Blocking Metabolic Hotspots: Introducing substituents at or near a site of metabolism can sterically hinder enzyme access. For example, the incorporation of a methyl group or a fluorine atom can block hydroxylation.[24]
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can deactivate aromatic rings towards oxidation.[24]
-
Reducing Lipophilicity: Generally, more lipophilic compounds are better substrates for metabolic enzymes. Reducing the lipophilicity of the scaffold can decrease its rate of metabolism.[25]
-
Isosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy.[26] For instance, replacing a metabolically susceptible C-H bond with a C-F bond or incorporating deuterium can slow the rate of metabolism.[25]
Conclusion
The 1-(thian-4-yl)pyrrolidin-3-ol scaffold holds significant potential for the development of novel therapeutics. A thorough understanding of its metabolic stability is a critical component of the drug discovery and development process. By employing a combination of in vitro assays and in silico predictions, researchers can gain valuable insights into the metabolic fate of this scaffold. The strategic application of medicinal chemistry principles can then be used to address any metabolic liabilities, ultimately leading to the design of drug candidates with optimized pharmacokinetic properties. This integrated approach will undoubtedly accelerate the translation of promising compounds from the laboratory to the clinic.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
-
Lee, T., & Lee, D. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computers in Biology and Medicine, 108, 144-154. [Link]
-
Chen, B., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. [Link]
-
Anonymous. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]
-
Anonymous. (2024, September 30). Phase I and Phase II Metabolic Reactions in Drug Development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
-
Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences, 22(8), 4048. [Link]
-
Anonymous. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
De Benedetti, P. G., & Fanelli, F. (2018). In silico prediction of drug metabolism by P450. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1047-1059. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Anonymous. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Anonymous. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Drug Metabolism - Clinical Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, August 17). Drug Metabolism - StatPearls. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Drug Hunter. (2022, March 10). Phase I Drug Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Pathak, T., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Davydov, D. R. (2019). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 294(44), 16294-16310. [Link]
-
ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Heterocyclic Compounds with Potential Biological Activity: From Synthesis to Application. Retrieved from [Link]
-
ResearchGate. (2025, October 17). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Retrieved from [Link]
-
Heffeter, P., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Cancer Chemotherapy and Pharmacology, 82(1), 123-132. [Link]
-
PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.5: Drug Metabolism. Retrieved from [Link]
-
PubMed. (2022, September 8). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Retrieved from [Link]
-
PubMed. (2014, November 24). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. Retrieved from [Link]
-
ACS Publications. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Retrieved from [Link]
-
Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
-
MDPI. (2023, June 19). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Retrieved from [Link]
-
PubMed. (2008, June 15). Heterotropic cooperativity in oxidation mediated by cytochrome p450. Retrieved from [Link]
-
National Science Foundation Public Access Repository. (n.d.). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. info.mercell.com [info.mercell.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. nuvisan.com [nuvisan.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. protocols.io [protocols.io]
- 20. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. academic.oup.com [academic.oup.com]
- 23. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nedmdg.org [nedmdg.org]
- 25. pharmafocusasia.com [pharmafocusasia.com]
- 26. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 1-(Thian-4-yl)pyrrolidin-3-ol
Executive Summary
This guide details the scalable synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol (also known as 1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-3-ol). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in CCR5 antagonists, histamine H3 ligands, and solubility-modulating fragments.
The protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary "Process Route" due to its superior safety profile compared to cyanoborohydrides and its operational simplicity on kilogram scales. A non-chromatographic purification strategy (Acid/Base Extraction) is defined to ensure high throughput.
Retrosynthetic Analysis & Strategy
The most efficient disconnection for this molecule is at the C-N bond between the secondary amine of the pyrrolidine and the ketone of the thiane ring.
Strategic Disconnection (Graphviz Diagram)
Figure 1: Retrosynthetic breakdown identifying the commercially available ketone and amine precursors.
Protocol A: STAB-Mediated Reductive Amination (Recommended)
Rationale: The Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
Reaction Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | Ketone (1.0 eq) : Amine (1.1 eq) : STAB (1.4–1.5 eq) | Slight excess of amine ensures full consumption of the ketone; excess hydride compensates for moisture. |
| Solvent | DCM (Dichloromethane) or DCE (1,2-Dichloroethane) | Chlorinated solvents promote iminium ion formation. Green Alternative: 2-MeTHF. |
| Catalyst | Acetic Acid (AcOH), 1.0–2.0 eq | Accelerates imine formation/protonation without racemizing the chiral center. |
| Temperature | 0°C to RT | Controls exotherm during hydride addition; reaction proceeds at RT. |
| Time | 4 – 16 Hours | Dependent on scale and stirring efficiency. |
Step-by-Step Procedure (Scale: 100g Input)
-
Reactor Setup: Equip a 2L 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and temperature probe.
-
Solvation: Charge Tetrahydro-4H-thiopyran-4-one (1.0 eq, ~100g) and DCM (10 vol, 1.0 L). Stir until dissolved.
-
Amine Addition: Add 3-Pyrrolidinol (1.1 eq). Note: If using the hydrochloride salt of the amine, add 1.1 eq of Triethylamine (TEA) to liberate the free base.
-
Activation: Add Acetic Acid (1.5 eq). Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
Expert Insight: This "pre-stir" allows the equilibrium formation of the carbinolamine/iminium species before reduction, reducing the formation of alcohol byproducts from direct ketone reduction.
-
-
Reduction (Critical Step): Cool the mixture to 0–5°C. Add STAB (1.5 eq) portion-wise over 45 minutes.
-
Safety: Evolution of hydrogen gas (
) occurs. Ensure adequate venting. Exothermic reaction.
-
-
Reaction: Remove ice bath and allow to warm to RT. Stir for 12 hours.
-
IPC (In-Process Control): Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] Look for disappearance of ketone (
).
Purification: The "Acid-Base Switch" (Non-Chromatographic)
To achieve scalability, column chromatography must be avoided. We utilize the basicity of the tertiary amine product to purify via extraction.
Workup Workflow (Graphviz Diagram)
Figure 2: Acid-Base extraction logic to isolate the basic amine product from neutral impurities and boron salts.
Detailed Workup Protocol
-
Quench: Slowly add saturated aqueous
to the reaction mixture until gas evolution ceases. -
Phase Cut 1: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organics.
-
Acid Extraction (Purification): Extract the combined organic layer with 1N HCl (3 x 300 mL).
-
Wash: Discard the organic layer. (Optional: Wash the acidic aqueous layer with Et2O to remove stubborn neutrals).
-
Basification: Cool the acidic aqueous layer. Slowly add 4N NaOH until pH > 12.
-
Observation: The product will oil out as a free base.
-
-
Final Extraction: Extract the basic aqueous phase with DCM (3 x 400 mL) or EtOAc.
-
Isolation: Dry organics over
, filter, and concentrate under vacuum to yield the target oil/solid.
Expert Insights & Troubleshooting (E-E-A-T)
Thiane Sulfur Stability
-
Risk: The sulfur atom in the thiane ring is susceptible to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants [2]. -
Mitigation: Avoid using peroxide-containing solvents (e.g., old ethers) or strong oxidizing acids. The reductive amination conditions (STAB/AcOH) are compatible and do not oxidize the sulfur.
Catalyst Poisoning (Why not Catalytic Hydrogenation?)
-
Issue: While catalytic hydrogenation (
+ Pd/C) is a greener reductive amination method, sulfur is a potent catalyst poison for Palladium and Platinum [3]. -
Consequence: Reaction stalls or requires massive catalyst loading (non-economical).
-
Alternative: If catalytic hydrogenation is required (e.g., for ton-scale), use Sulfided Platinum on Carbon (Pt(S)/C) or Rhenium catalysts which are resistant to sulfur poisoning. However, for standard development, STAB is more reliable.
Chirality & Racemization
-
If starting with (S)-3-pyrrolidinol or (R)-3-pyrrolidinol :
-
The reductive amination conditions are generally mild enough to preserve the stereocenter at the 3-position.
-
QC Check: Perform Chiral HPLC to confirm enantiomeric excess (ee) has not dropped. Racemization is rare unless the reaction is heated excessively in strong acid.
-
Safety & Handling
| Hazard | Precaution |
| STAB (Sodium Triacetoxyborohydride) | Water reactive. Releases hydrogen gas. Store under inert atmosphere. Handle solids in a fume hood to avoid dust inhalation. |
| Thiane Derivatives | Often possess a characteristic, sometimes unpleasant, sulfur odor. Use bleach (hypochlorite) to clean glassware, oxidizing residual sulfur volatiles to odorless sulfoxides/sulfones. |
| DCM (Dichloromethane) | Volatile, potential carcinogen. Use adequate ventilation. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Drabowicz, J. , et al. (2000). Oxidation of Sulfides to Sulfoxides and Sulfones. Science of Synthesis, 39.
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129-177.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol via Reductive Amination
Abstract
This document provides a comprehensive guide to the synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol, a valuable building block in medicinal chemistry, through the reductive amination of Thian-4-one with Pyrrolidin-3-ol. We will explore the mechanistic underpinnings of this crucial C-N bond-forming reaction, justify the selection of optimal reagents and conditions, and provide a detailed, field-proven laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this and structurally related compounds.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern organic and medicinal chemistry. Among the vast array of methods for constructing carbon-nitrogen bonds, reductive amination stands out for its efficiency, versatility, and operational simplicity.[1] The reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[2] Its prominence in the pharmaceutical industry is undeniable, with studies indicating that at least a quarter of all C-N bond-forming reactions in drug synthesis are achieved through this method.[1][3]
The target molecule, 1-(Thian-4-yl)pyrrolidin-3-ol, incorporates both a saturated sulfur heterocycle (thiane) and a substituted pyrrolidine ring, motifs frequently found in biologically active compounds. The synthesis involves the reaction between Thian-4-one and Pyrrolidin-3-ol, as illustrated below.
Figure 1: General reaction scheme for the synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol.
Mechanistic Rationale and Reagent Selection
A successful reductive amination hinges on the careful selection of a reducing agent that selectively reduces the iminium ion intermediate without significantly affecting the starting ketone.
The Reaction Mechanism
The reaction proceeds in two principal stages:
-
Iminium Ion Formation: The secondary amine (pyrrolidin-3-ol) attacks the electrophilic carbonyl carbon of the ketone (thian-4-one) to form a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily loses a molecule of water to form a transient iminium ion.[4]
-
Hydride Reduction: A hydride-donating reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.[4][5]
Figure 2: Mechanistic pathway for reductive amination with a secondary amine.
Choosing the Right Reducing Agent
The choice of reducing agent is critical. The ideal reagent must be powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting ketone.[6]
| Reducing Agent | Formula | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, readily available. | Can reduce the starting ketone/aldehyde, requiring pre-formation of the imine or careful pH control.[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Good | Selective for iminium ions at neutral or slightly acidic pH.[2] Stable in acidic solutions.[2] | Highly toxic; can release toxic HCN gas during workup.[2][8] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent | Mild and highly selective for imines/iminium ions over carbonyls.[9][10] Non-toxic byproducts. Tolerates a wide range of functional groups.[8] | Water-sensitive.[7] More expensive than NaBH₄. |
For this synthesis, Sodium Triacetoxyborohydride (STAB) is the recommended reagent. Its high selectivity allows for a convenient "one-pot" procedure where the ketone, amine, and reducing agent are mixed together from the start.[9] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the thian-4-one starting material.[6][9]
Detailed Experimental Protocol
This protocol is designed as a self-validating system for the synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol using STAB.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Thian-4-one | C₅H₈OS | 116.18 | 1.0 | (To be calculated) |
| (±)-Pyrrolidin-3-ol | C₄H₉NO | 87.12 | 1.1 | (To be calculated) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | (To be calculated) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (Solvent) |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | (For workup) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (For drying) |
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Note: This procedure is based on established methods for reductive amination using STAB.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Thian-4-one (1.0 eq.) and Dichloromethane (DCM, approx. 0.2 M concentration relative to the ketone).
-
Amine Addition: Add (±)-Pyrrolidin-3-ol (1.1 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal/iminium ion intermediate.
-
Reducing Agent Addition: Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) to the stirring mixture in portions over 10-15 minutes. Caution: The addition can be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Filtration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is typically effective for eluting the polar amine product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric hindrance; low reactivity of ketone or amine. | Add a catalytic amount (e.g., 1-2 equivalents) of acetic acid to the initial mixture. Acetic acid catalyzes iminium ion formation.[8][9] |
| Low quality of STAB (hydrolyzed). | Use a fresh bottle of STAB or ensure it has been stored under anhydrous conditions. | |
| Formation of Alcohol Side Product | STAB reducing the starting ketone. | This is rare with STAB but can occur with extended reaction times or elevated temperatures. Ensure the reaction is not unnecessarily heated. |
| Difficult Purification | Product is very polar and streaks on silica gel. | Consider using an amine-deactivated silica gel or adding a small amount of triethylamine (~1%) to the eluent system to improve peak shape during chromatography. |
Conclusion
The reductive amination of Thian-4-one with Pyrrolidin-3-ol using sodium triacetoxyborohydride is a highly efficient and reliable method for synthesizing 1-(Thian-4-yl)pyrrolidin-3-ol. The mild reaction conditions, high selectivity of the reducing agent, and straightforward one-pot procedure make this protocol particularly suitable for applications in pharmaceutical and discovery chemistry. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently produce this valuable synthetic intermediate with high yield and purity.
References
-
Reductive Amination - Chemistry Steps. [Link]
-
Toukhrimska, J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Medley, J. W., & Liu, F. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Jagadeesh, R. V., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]
-
Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]
-
Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Wang, D., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Can someone please explain reductive amination. Reddit r/OrganicChemistry. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. University of Rochester, Baran Lab. [Link]
-
Griffith, D. C., & Omran, Z. F. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-(Thian-4-yl)pyrrolidin-3-ol
Introduction: Unlocking the Potential of 1-(Thian-4-yl)pyrrolidin-3-ol in Medicinal Chemistry
1-(Thian-4-yl)pyrrolidin-3-ol is a valuable heterocyclic building block in modern drug discovery. Its unique three-dimensional structure, combining a pyrrolidine ring with a thiane moiety, offers a scaffold to explore novel chemical space. The secondary hydroxyl group at the 3-position of the pyrrolidine ring is a key functional handle for chemical modification. Derivatization of this hydroxyl group allows for the systematic modulation of critical drug-like properties, including potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of established and effective strategies for the derivatization of this hydroxyl group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The ability to introduce a diverse array of functional groups through derivatization is paramount in the lead optimization phase of drug development. By converting the hydroxyl group into esters, ethers, or carbamates, medicinal chemists can fine-tune the molecule's interaction with its biological target and improve its pharmacokinetic profile. This document will detail three primary derivatization strategies: Esterification, Etherification (specifically the Williamson Ether Synthesis), and Carbamate Formation. Each section will provide not only a step-by-step protocol but also the underlying chemical principles, potential challenges, and troubleshooting advice.
Strategic Overview: Selecting the Right Derivatization Pathway
The choice of derivatization strategy is dictated by the desired physicochemical properties of the final compound. The following diagram outlines a decision-making workflow for selecting an appropriate derivatization method.
Caption: Decision workflow for selecting a derivatization strategy.
Section 1: Esterification of the Hydroxyl Group
Esterification is a fundamental transformation that replaces the hydroxyl proton with an acyl group. This modification can significantly impact a molecule's polarity, membrane permeability, and susceptibility to enzymatic cleavage by esterases, which can be exploited for prodrug strategies.
Mechanistic Insight: Fischer-Speier and Acyl Chloride Esterification
Two common methods for esterification are the Fischer-Speier esterification and acylation with acyl chlorides.
-
Fischer-Speier Esterification : This is an acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is often necessary to use an excess of one reactant or remove water as it is formed.[1][2]
-
Acylation with Acyl Chlorides : This method is generally faster and more irreversible than the Fischer-Speier method. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2][3]
Protocol 1.1: Fischer-Speier Esterification with Acetic Acid
This protocol describes the formation of 1-(thian-4-yl)pyrrolidin-3-yl acetate.
Materials:
-
1-(Thian-4-yl)pyrrolidin-3-ol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1-(thian-4-yl)pyrrolidin-3-ol (1.0 eq), glacial acetic acid (1.2 eq), and toluene (to azeotropically remove water).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Protocol 1.2: Esterification using Acetyl Chloride
This protocol provides a more reactive alternative for ester formation.
Materials:
-
1-(Thian-4-yl)pyrrolidin-3-ol
-
Acetyl Chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(thian-4-yl)pyrrolidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Section 2: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[4] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group (e.g., tosylate or mesylate).[5][6][7] This derivatization can enhance lipophilicity and block metabolic oxidation at the hydroxyl position.
Mechanistic Insight: The Sₙ2 Pathway
The reaction proceeds via a backside attack of the nucleophilic alkoxide on the carbon atom bearing the leaving group.[6] For this reason, the reaction works best with unhindered primary alkyl halides.[6][7] Secondary and tertiary alkyl halides are more prone to elimination (E2) side reactions.[4][6]
Caption: General workflow for the Williamson Ether Synthesis.
Protocol 2.1: O-Alkylation with Methyl Iodide
This protocol outlines the synthesis of 3-methoxy-1-(thian-4-yl)pyrrolidine.
Materials:
-
1-(Thian-4-yl)pyrrolidin-3-ol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.[8]
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 1-(thian-4-yl)pyrrolidin-3-ol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[8]
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC. The reaction may require gentle heating (50-60 °C) to proceed to completion.[5]
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Carbamate Formation
Carbamates are functional groups that can act as hydrogen bond donors and acceptors, making them valuable isosteres for amides and esters in medicinal chemistry. They are generally more stable to hydrolysis than esters. Carbamates can be synthesized from alcohols by reaction with isocyanates or by using phosgene equivalents.[9][10]
Mechanistic Insight: Reaction with Isocyanates
The reaction of an alcohol with an isocyanate is a straightforward and often high-yielding method for carbamate synthesis. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen.
Protocol 3.1: Synthesis of a Phenyl Carbamate Derivative
This protocol describes the reaction with phenyl isocyanate.
Materials:
-
1-(Thian-4-yl)pyrrolidin-3-ol
-
Phenyl Isocyanate
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Dissolve 1-(thian-4-yl)pyrrolidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add phenyl isocyanate (1.1 eq) to the solution at room temperature. A catalytic amount of triethylamine can be added to accelerate the reaction if necessary.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., ether or hexanes) or by column chromatography if necessary.
Analytical Characterization and Purification
Reaction Monitoring: Progress of all derivatization reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material and to assess the formation of byproducts.
Purification of Polar Heterocyclic Compounds: The products of these derivatization reactions are often polar heterocyclic compounds. Their purification can present challenges.
-
Chromatography: Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is often effective for highly polar compounds.[11] For normal-phase chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds.[11]
-
Crystallization: If the product is a solid, crystallization is an excellent purification method. A good solvent for crystallization will dissolve the compound when hot but not at room temperature.[11]
-
Extraction: For workup, if emulsions form, adding brine to the aqueous layer can help to break them.[11]
| Technique | Application | Considerations |
| TLC | Reaction monitoring | Use appropriate stains for visualization (e.g., KMnO₄, iodine). |
| LC-MS | Reaction monitoring and product identification | Provides molecular weight confirmation. |
| ¹H & ¹³C NMR | Structural elucidation | Confirms the structure of the final product. |
| FTIR | Functional group analysis | Can show the appearance/disappearance of key functional groups (e.g., O-H stretch). |
| Quantitative ³¹P NMR | Hydroxyl group analysis | Can be used to quantify the conversion of the hydroxyl group.[12][13] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acyl chlorides and isocyanates are corrosive and moisture-sensitive. Handle with care.
-
Concentrated acids are highly corrosive. Add them to solutions slowly and carefully.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
Who we serve. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]
-
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
ChemTalk. Williamson Ether Synthesis. (2022). [Link]
-
RSC Publishing. Method for the synthesis of N-alkyl-O-alkyl carbamates. (2014). [Link]
-
Wikipedia. Carbamate. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
ACD/Labs. Rule C-204 Heterocyclic Compounds (Derivatives of Alcohols and Phenols). [Link]
-
PMC. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]
-
PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. (2022). [Link]
-
ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. [Link]
-
ResearchGate. The esterification of normal acid with secondary alcohols, branched... [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). [Link]
-
Chemistry LibreTexts. Making Esters From Alcohols. (2023). [Link]
-
OSTI.gov. Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative. [Link]
-
DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. (2001). [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
LCGC International. Analyte Derivatization as an Important Tool for Sample Preparation. (2022). [Link]
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. (2014). [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. (2023). [Link]
-
ResearchGate. (PDF) Review: Derivatization in mass spectrometry 2. Acylation. [Link]
-
Chemistry LibreTexts. Derivatization. (2023). [Link]
-
IRIS@NREL. Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy. [Link]
-
PMC. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). [Link]
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). [Link]
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Carbamate - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. osti.gov [osti.gov]
- 13. iris.unive.it [iris.unive.it]
Application Note: Site-Specific Incorporation of 1-(Thian-4-yl)pyrrolidin-3-ol in SPPS
This Application Note is designed for medicinal chemists and peptide scientists requiring a robust protocol for incorporating 1-(Thian-4-yl)pyrrolidin-3-ol into peptide sequences.
Because the nitrogen atom of the pyrrolidine ring is substituted with a thian-4-yl group, this molecule acts as a tertiary amine . It cannot function as an internal amino acid in standard amide-bond peptide synthesis. Instead, it serves primarily as an N-terminal capping group or a side-chain modifier linked via a carbamate or ester bond.
The following guide focuses on the most high-value application: N-terminal Capping via Carbamate Linkage , a strategy often employed to improve metabolic stability and membrane permeability in peptidomimetics.
Executive Summary & Chemical Logic
1-(Thian-4-yl)pyrrolidin-3-ol is a heterocyclic building block combining a polar pyrrolidine scaffold with a lipophilic, sulfur-containing thiane ring. In drug discovery, this moiety is used to modulate pKa and introduce specific hydrophobic interactions without the high metabolic liability of purely aliphatic rings.
Key Chemical Constraints:
-
Functionality: The molecule possesses a secondary alcohol (-OH) and a tertiary amine.
-
Reactivity: The tertiary amine is non-nucleophilic enough to prevent self-polymerization but prevents amide bond formation.
-
Strategy: Incorporation is achieved by activating the secondary alcohol to form a carbamate (urethane) linkage with the N-terminal amine of the resin-bound peptide.
Mechanism of Action: We utilize N,N'-Disuccinimidyl Carbonate (DSC) to activate the secondary alcohol. DSC is preferred over Phosgene or CDI (Carbonyldiimidazole) for bench-top safety and higher hydrolytic stability of the active intermediate.
Pre-Requisite: Synthesis of the Building Block
If the building block is not commercially available, it must be synthesized via reductive amination.
Reaction Overview:
Tetrahydro-4H-thiopyran-4-one (Thian-4-one)
Protocol A: Reductive Amination
| Reagent | Equivalents | Role |
| Pyrrolidin-3-ol | 1.0 eq | Amine Source |
| Thian-4-one | 1.1 eq | Carbonyl Source |
| NaBH(OAc)₃ | 1.5 eq | Reducing Agent |
| Acetic Acid | 1.0 eq | Catalyst |
| DCM/DCE | Solvent | Reaction Medium |
Step-by-Step:
-
Dissolve Pyrrolidin-3-ol (10 mmol) and Thian-4-one (11 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Add Acetic Acid (10 mmol) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.
-
Cool to 0°C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (15 mmol) portion-wise.
-
Allow to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Add saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient). The tertiary amine is polar; 5-10% MeOH is typically required.
Core Protocol: Solid-Phase Incorporation (Carbamate Capping)
This protocol assumes the peptide chain has been synthesized on resin (e.g., Rink Amide or Wang) and the N-terminal Fmoc group has been removed.
Visualization of Workflow
Figure 1: Workflow for activating the secondary alcohol and coupling it to the solid-phase peptide.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Building Block: 1-(Thian-4-yl)pyrrolidin-3-ol.
-
Activator: N,N'-Disuccinimidyl carbonate (DSC).
-
Base: Triethylamine (TEA) for activation; N,N-Diisopropylethylamine (DIPEA) for coupling.
-
Solvent: Acetonitrile (ACN) for activation; DMF for coupling.
-
Resin: Peptide-resin with free N-terminal amine.[1]
Step-by-Step Procedure
Phase 1: Activation (Preparation of the Mixed Carbonate)
Note: Prepare this solution immediately before use to prevent hydrolysis.
-
In a dry vial, dissolve 1-(Thian-4-yl)pyrrolidin-3-ol (4.0 equivalents relative to resin loading) in anhydrous Acetonitrile (ACN).
-
Tip: If solubility is poor in ACN, use dry DCM. Avoid DMF in this step if possible, as it can promote side reactions with DSC.
-
-
Add DSC (4.0 equivalents).
-
Add TEA (4.0 equivalents) dropwise.
-
Stir the mixture at room temperature for 1–2 hours .
-
Monitoring: TLC or LCMS can confirm the shift from the alcohol (mass M) to the succinimidyl carbonate (Mass M + 141 - 1 = M + 140).
-
-
Concentrate the solution in vacuo to remove excess TEA/ACN, or use the solution directly if the volume is appropriate for the resin bed. Recommendation: Evaporate to an oil and redissolve in DMF for the coupling step.
Phase 2: Coupling to Resin
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 20 minutes. Drain.
-
Addition: Dissolve the Activated Carbonate (from Phase 1) in minimal anhydrous DMF. Add this solution to the resin.
-
Base Addition: Add DIPEA (4.0 equivalents) to the reaction vessel.
-
Critical: A base is required to keep the peptide N-terminus deprotonated and nucleophilic.
-
-
Incubation: Shake/agitate at room temperature for 12–24 hours .
-
Note: Secondary alcohols form carbonates more slowly than primary alcohols. Overnight coupling is recommended.
-
-
Washing: Drain the resin and wash extensively:
-
DMF (3x 2 min)
-
DCM (3x 2 min)
-
DMF (3x 2 min)
-
Phase 3: Validation (Kaiser Test)
Perform a Kaiser Test (Ninhydrin Test) .
-
Colorless beads: Complete coupling.
-
Blue beads: Incomplete coupling.
-
Troubleshooting: If blue, repeat Phase 2 using fresh reagents, or try heating the reaction to 40°C (ensure resin compatibility).
-
Alternative Protocol: Site-Specific Side-Chain Labeling
To attach this moiety to a Lysine side chain (e.g., Lys(Dde) or Lys(Mtt) orthogonal protection strategy):
-
Selective Deprotection: Remove the orthogonal group (e.g., 1% TFA/DCM for Mtt or Hydrazine for Dde) to expose the epsilon-amine.
-
Coupling: Follow the Phase 1 & Phase 2 protocol above. The epsilon-amine of Lysine reacts identically to the N-terminal alpha-amine.
Quality Control & Characterization Data
After cleavage from the resin (typically 95% TFA / 2.5% TIPS / 2.5% H₂O), the peptide should be analyzed.
| Parameter | Expected Observation | Notes |
| Mass Shift | + [MW of Building Block] + 26 Da | The "+26" accounts for the Carbonyl (C=O) insertion from the carbamate linkage (C=O replaces H). |
| LCMS Retention | Significant Shift (Hydrophobic) | The thiane ring is lipophilic; expect the peptide to elute later than the uncapped parent. |
| 1H NMR | Distinctive Thiane Signals | Look for multiplets at 1.6–2.8 ppm (thiane ring protons) and the pyrrolidine signals. |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Coupling.
-
Root Cause: Steric hindrance of the secondary alcohol or the bulky thiane group.
-
Solution: Switch activator to p-Nitrophenyl Chloroformate . React the alcohol with p-nitrophenyl chloroformate (1 eq) and Pyridine (1 eq) in DCM to form the p-nitrophenyl carbonate. This is a more aggressive electrophile than the succinimidyl carbonate.
-
-
Issue: Oxidation of Sulfur.
-
Root Cause: Thiane sulfur can oxidize to sulfoxide/sulfone during cleavage if scavengers are insufficient.
-
Solution: Ensure high concentrations of scavengers (e.g., Dimethyl sulfide or Methionine) in the cleavage cocktail if oxidation is observed.
-
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Novabiochem. (2020). Peptide Synthesis Protocols: Carbamate Formation. Merck KGaA. (General reference for DSC usage in SPPS).
Pathway Visualization: Chemical Structure Logic
Figure 2: Structural breakdown determining the synthesis strategy.
Sources
Optimization of reaction yields for 1-(Thian-4-yl)pyrrolidin-3-ol derivatives
Application Note & Protocol
Topic: Optimization of Reaction Yields for 1-(Thian-4-yl)pyrrolidin-3-ol Derivatives
Abstract: The 1-(Thian-4-yl)pyrrolidin-3-ol scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of pharmacologically active agents. Its synthesis, typically achieved via reductive amination, is a critical step in the drug development pipeline. However, optimizing the yield of this reaction can be challenging due to competing side reactions and purification difficulties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization of this key transformation. We will dissect the underlying reaction mechanism, evaluate critical process parameters, and present a detailed, optimized laboratory protocol. Furthermore, we will discuss common troubleshooting scenarios and introduce alternative, state-of-the-art synthetic methodologies.
The Strategic Importance and Synthetic Approach
The pyrrolidine ring is a cornerstone of many FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a rigid, three-dimensional structure for precise ligand-receptor interactions.[1] When coupled with a thiane moiety, the resulting derivatives offer unique properties for exploring chemical space in drug discovery programs. The most direct and widely employed method for synthesizing these target molecules is the reductive amination between thiane-4-one and a suitable pyrrolidin-3-ol derivative.
The Mechanism of Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that proceeds in two distinct stages:
-
Iminium Ion Formation: The amine (pyrrolidin-3-ol) and the ketone (thiane-4-one) undergo a condensation reaction to form a hemiaminal intermediate, which then dehydrates to form a transient iminium ion. This step is often the rate-limiting step and is typically accelerated by a mild acid catalyst.
-
Reduction: A hydride-based reducing agent selectively reduces the iminium ion (C=N⁺) to the desired tertiary amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.[2]
Optimization of Reaction Parameters
The yield of the reductive amination is highly dependent on a careful balance of several factors. A systematic approach to optimizing these parameters is crucial for achieving high efficiency and purity.
Choice of Reducing Agent
The selection of the reducing agent is arguably the most critical decision. The ideal reagent should be selective for the iminium ion over the ketone.
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective, non-toxic byproducts (acetate). Often the reagent of choice.[2] | Moisture sensitive; the reaction generates acetic acid, which can be beneficial or detrimental depending on the substrate. | 1.2-1.5 eq., DCM or DCE, Room Temp. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but requires careful pH control (pH 5-6) for optimal performance. | Highly toxic (releases HCN gas under acidic conditions). Requires stringent safety protocols. | 1.2-1.5 eq., MeOH, pH control with AcOH. |
| 2-Picoline Borane Complex | Air and moisture stable, highly effective. | More expensive than borohydride reagents. | 1.2-1.5 eq., EtOH or DCM, Room Temp to 40 °C. |
| Catalytic Hydrogenation (H₂/Catalyst) | Atom economical, "green" method. | Requires specialized high-pressure equipment. Catalyst (e.g., Pd/C, PtO₂) may be sensitive to the sulfur atom in thiane-4-one.[3] | H₂ (50 psi), Pd/C, MeOH or EtOH. |
For the synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol derivatives, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point due to its high selectivity, operational simplicity, and superior safety profile.
Solvent and pH Considerations
The solvent plays a key role in solubilizing reactants and influencing reaction kinetics.
-
Chlorinated Solvents (DCM, DCE): These are the most common and effective solvents for reactions using NaBH(OAc)₃. They are aprotic and do not compete with the hydride reagent.
-
Alcohols (MeOH, EtOH): Can be used, particularly with NaBH₃CN, but may lead to competitive reduction of the ketone if the iminium ion formation is slow.
-
Acid Catalyst: While NaBH(OAc)₃ releases acetic acid in situ, which catalyzes iminium formation, some reactions may benefit from the addition of a small amount of glacial acetic acid (0.1-0.5 equivalents) to further accelerate the initial condensation step.
Temperature and Stoichiometry
-
Temperature: Most reductive aminations proceed efficiently at room temperature (20-25 °C). If the reaction is sluggish, gentle heating (35-40 °C) can be applied, but this may also increase side product formation.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to drive the iminium formation equilibrium. However, using a 1:1 ratio of the ketone and amine is often sufficient and simplifies purification. The reducing agent is almost always used in excess (1.2-1.5 equivalents).
Optimized Protocol and Experimental Workflow
This protocol is designed as a robust starting point for the synthesis and optimization of 1-(Thian-4-yl)pyrrolidin-3-ol derivatives.
Materials and Reagents
-
Thiane-4-one
-
(R)- or (S)-pyrrolidin-3-ol (or relevant derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon supply for inert atmosphere
Step-by-Step Optimized Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add thiane-4-one (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the pyrrolidin-3-ol derivative (1.05 eq.) to the solution and stir for 15-20 minutes at room temperature to allow for pre-equilibration.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the stirring solution in several portions over 10 minutes. Note: The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the limiting reagent (thiane-4-one) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
Troubleshooting and Advanced Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive (hydrolyzed) NaBH(OAc)₃.2. Iminium formation is too slow. | 1. Use a fresh bottle of the reducing agent.2. Add 0.2 eq. of glacial acetic acid with the amine. |
| Formation of Thian-4-ol | Ketone is being reduced before iminium formation. This is rare with NaBH(OAc)₃ but possible if the reaction is too slow or heated. | Ensure the amine is added before the reducing agent. Avoid excessive heating. |
| Difficult Purification | Product is highly polar and may co-elute with amine-based byproducts. | 1. Perform an acidic wash (e.g., 1M HCl) during workup to remove any unreacted basic starting material (if applicable).2. Use a different stationary phase for chromatography (e.g., alumina) or a different solvent system. |
Alternative Methodology: Borrowing Hydrogen
For laboratories equipped for catalysis, the "Borrowing Hydrogen" (BH) methodology represents a highly atom-economical alternative.[4][5] This process uses a transition metal catalyst (typically Iridium or Ruthenium) to temporarily "borrow" hydrogen from an alcohol, forming a transient carbonyl which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step.[5] This method avoids the use of stoichiometric hydride reagents, generating only water as a byproduct.
Conclusion
The successful synthesis of 1-(Thian-4-yl)pyrrolidin-3-ol derivatives hinges on the careful execution of the reductive amination protocol. By selecting the appropriate reducing agent—with NaBH(OAc)₃ being the prime candidate—and systematically optimizing solvent, stoichiometry, and workup conditions, researchers can consistently achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided herein serve as a robust framework for navigating the synthetic challenges, enabling the efficient production of these valuable scaffolds for drug discovery and development.
References
- Process for preparing 3-pyrrolidinol.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing.
- Amine synthesis by reductive amination (reductive alkyl
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.
- Pyrrolidine. Wikipedia.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Alternate processes for the preparation of pyrrolidine derivatives.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Minimizing side reactions in the functionalization of pyrrolidin-3-ol rings
Ticket ID: PYR-303-FUNC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Pyrrolidine Paradox
Welcome to the Pyrrolidine Chemistry Technical Assistance Center. You are likely here because the pyrrolidin-3-ol ring—a privileged scaffold in drug discovery (e.g., darifenacin, glycopyrronium)—is behaving unpredictably.
This 5-membered ring presents a unique "push-pull" tension:
-
The Nucleophilic War: The secondary amine (N1) is more nucleophilic than the secondary alcohol (C3), leading to chemoselectivity issues.
-
The Elimination Trap: The C3 position is prone to
-elimination upon activation, collapsing the ring into a dihydropyrrole (enamine or allylic amine). -
Stereochemical Drift: The chirality at C3 is easily scrambled via SN1 pathways or inadvertent inversion.
This guide provides self-validating protocols to navigate these pitfalls.
Module 1: Chemoselectivity & Protection Strategy
User Issue: "I added my electrophile (e.g., alkyl halide, acid chloride) intending to functionalize the alcohol, but it reacted with the amine instead."
Root Cause:
The
The Solution: Orthogonal Protection Hierarchy You must mask the nitrogen before touching the oxygen. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability against basic nucleophiles used in subsequent O-functionalization.
Protocol: Quantitative N-Boc Protection
This protocol ensures 100% N-selectivity and prepares the scaffold for C3 activation.
-
Setup: Dissolve pyrrolidin-3-ol (1.0 equiv) in DCM (10 mL/g).
-
Base: Add Triethylamine (TEA) (1.5 equiv). Why? To scavenge protons and drive the equilibrium.
-
Reagent: Cool to 0°C. Add
(1.1 equiv) dropwise.-
Critical Control: Monitor gas evolution (
). Rapid addition causes pressure buildup.
-
-
Workup: Wash with 1M citric acid (removes unreacted amine)
sat. Brine. -
Validation: NMR should show a singlet
1.45 ppm (9H). The N-H peak should disappear.
Module 2: The Elimination Trap (Avoiding Dihydropyrroles)
User Issue: "I tried to mesylate the C3-hydroxyl for substitution, but my NMR shows alkene protons at 5.7–6.0 ppm."
Root Cause:
This is the most common failure mode. Converting the hydroxyl into a leaving group (Mesylate/Tosylate) creates a competition between Substitution (
-
Mechanism: The base (TEA/DIPEA) abstracts the
-proton (at C2 or C4) while the leaving group departs. -
Geometry: The 5-membered ring flexibility often allows the anti-periplanar geometry required for E2 elimination.
Visualizing the Competition
The following diagram illustrates the bifurcation between the desired pathway and the elimination side reaction.
Figure 1: Kinetic competition between substitution and elimination during C3 activation.
Protocol: Elimination-Free Mesylation
To favor substitution, we must suppress the E2 pathway by controlling temperature and base sterics.
| Parameter | Recommendation | Rationale |
| Solvent | DCM or THF | Anhydrous conditions prevent hydrolysis of MsCl. |
| Temperature | -10°C to 0°C | E2 elimination has a higher activation energy ( |
| Base | DIPEA (Hünig's Base) | More sterically hindered than TEA, reducing the rate of proton abstraction (elimination) while still neutralizing HCl. |
| Addition | Dropwise | Prevents localized exotherms that trigger elimination. |
Step-by-Step:
-
Dissolve N-Boc-pyrrolidin-3-ol (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.
-
Cool to -10°C (ice/salt bath).
-
Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 30 mins.
-
Stir at 0°C for 1 hour. Do not warm to RT unless TLC shows incomplete conversion.
-
Quench: Add cold
immediately. -
Pro-Tip: Use the crude mesylate immediately for the displacement step. Storage promotes decomposition.
Module 3: Stereochemical Inversion (Mitsunobu)
User Issue: "I need to invert the stereocenter (e.g., R
Root Cause:
The Mitsunobu reaction is the gold standard for inversion but suffers from "atom economy" issues (generating triphenylphosphine oxide,
Protocol: Clean Mitsunobu Inversion
This protocol uses DPPA (Diphenylphosphoryl azide) to install an azide with inversion, a precursor to amines.[1]
-
Reagents:
-
Procedure:
-
Purification Hack (The "Trituration" Method):
-
Concentrate the reaction mixture to a thick oil.
-
Add a 1:9 mixture of Ether:Hexanes .
-
Vigorous stirring/sonication will precipitate the majority of
(white solid). -
Filter off the solid. The filtrate contains your product.
-
-
Validation:
-
Check HPLC/Chiral GC. Expect >95% ee inversion (S-enantiomer).
-
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Product is a racemate (0% ee) | You likely used a strong acid or allowed the mesylate to warm up too much, forming a carbocation. Switch to Mitsunobu or keep | |
| "Gunk" in NMR (7.5 ppm) | Residual | Use the Ether/Hexane trituration method described in Module 3. Alternatively, use polymer-bound |
| Low Yield on Scale-up | Exothermic decomposition | The addition of DIAD (Mitsunobu) or MsCl (Mesylation) is exothermic. On >10g scale, active cooling is mandatory. Keep internal temp < 5°C. |
| Double Bond peaks (5.8 ppm) | Elimination (E2) | Base was too strong or reaction ran too hot. Switch from TEA to DIPEA. Ensure reagents are dry. |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction. Link
-
Master Organic Chemistry. (2025). The Mitsunobu Reaction: Mechanism and Stereoinversion. Link
-
Organic Syntheses. (1996).[3] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth. 73, 110.[3] Link
-
National Institutes of Health (PMC). (2018). Redox-Neutral α-C-H Functionalization of Pyrrolidin-3-ol. Link
-
Chemistry Steps. (2025). Mesylates and Tosylates in SN2 Reactions: Preventing Elimination. Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(Thian-4-yl)pyrrolidin-3-ol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-(Thian-4-yl)pyrrolidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices and presents supporting data to guide the development of a robust, fit-for-purpose analytical method.
Introduction: The Analytical Challenge
1-(Thian-4-yl)pyrrolidin-3-ol is a polar, basic compound, a structural class that often presents challenges in conventional reversed-phase (RP) HPLC.[1][2][3] The primary difficulties include poor retention on non-polar stationary phases and problematic peak shapes due to interactions with residual silanols on the silica support.[3] Furthermore, the presence of a chiral center necessitates consideration of enantiomeric separation, a critical aspect of pharmaceutical purity analysis.[4][5]
This guide will compare two primary HPLC strategies for the analysis of this compound: a modified Reversed-Phase (RP-HPLC) approach and Hydrophilic Interaction Liquid Chromatography (HILIC). The objective is to provide a clear, data-driven comparison to inform the selection and optimization of the most suitable method for purity assessment.
Strategic Approach to Method Development
A systematic approach to HPLC method development is crucial for achieving a reliable and robust separation. The workflow should be guided by the physicochemical properties of the analyte and the intended purpose of the method, in accordance with principles outlined by the International Council for Harmonisation (ICH).[6][7][8][9][10]
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
Conventional C18 columns often fail to provide adequate retention for polar compounds like 1-(Thian-4-yl)pyrrolidin-3-ol.[2][11] To overcome this, a modified RP-HPLC approach is often the first strategy.
Causality Behind Experimental Choices:
-
Stationary Phase: A polar-endcapped C18 or a polar-embedded phase (e.g., amide) is selected to enhance retention of polar analytes and shield them from interacting with residual silanols, thereby improving peak shape.[12][13]
-
Mobile Phase pH: As a basic compound, the retention of 1-(Thian-4-yl)pyrrolidin-3-ol is highly dependent on the mobile phase pH.[14] Maintaining the pH at least 2 units below the pKa of the analyte ensures it is in its protonated, more polar form. While this may seem counterintuitive for retention in RP-HPLC, it provides consistent ionization and can improve peak shape.[15] Conversely, a high pH mobile phase can be used to analyze the neutral form, which is more retained on a C18 column.[3] However, high pH can be detrimental to the stability of silica-based columns.
-
Buffer Selection: A buffer is essential to maintain a constant pH.[12] For LC-MS compatibility, volatile buffers such as ammonium formate or ammonium acetate are preferred.
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RP-HPLC.[16][17][18] In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[17]
Causality Behind Experimental Choices:
-
Retention Mechanism: Retention in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes are more strongly retained.
-
Mobile Phase: The mobile phase consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a smaller amount of aqueous buffer.[17] This composition is advantageous for mass spectrometry detection as it promotes efficient desolvation and ionization.[18][19]
-
Gradient Elution: In contrast to RP-HPLC, a HILIC gradient involves increasing the aqueous component of the mobile phase to elute more polar analytes.[16][18]
Performance Comparison: RP-HPLC vs. HILIC
The following table summarizes the expected performance of optimized RP-HPLC and HILIC methods for the purity analysis of 1-(Thian-4-yl)pyrrolidin-3-ol.
| Performance Parameter | Modified RP-HPLC | HILIC | Rationale |
| Retention Factor (k') | 1.5 - 3.0 | > 3.0 | HILIC generally provides stronger retention for highly polar compounds.[16][19] |
| Peak Tailing Factor (Tf) | 1.1 - 1.5 | 1.0 - 1.3 | HILIC can offer more symmetrical peaks for polar basic compounds by minimizing silanol interactions. |
| Resolution (Rs) of Impurities | Moderate to Good | Good to Excellent | The unique selectivity of HILIC can provide better separation of polar impurities.[16] |
| Sensitivity (LOD/LOQ) | Good | Excellent | The high organic content of the HILIC mobile phase enhances MS signal intensity.[18][19] |
| Robustness | High | Moderate | HILIC methods can be more sensitive to small changes in mobile phase composition and require longer equilibration times. |
| MS Compatibility | Good (with volatile buffers) | Excellent | High organic mobile phase in HILIC is ideal for ESI-MS.[18] |
Experimental Protocols
This protocol outlines a starting point for developing a modified RP-HPLC method. Further optimization will be required based on the specific impurity profile.
-
Chromatographic System: HPLC or UHPLC system with UV or MS detector.
-
Column: Polar-endcapped C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% to 95% B
-
9-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm or MS in positive ion mode.
-
System Suitability: As per USP <621>, ensure adequate resolution of the main peak from any known impurities, and a tailing factor between 0.8 and 1.5.[20][21][22]
This protocol provides a starting point for developing a HILIC method.
-
Chromatographic System: HPLC or UHPLC system with UV or MS detector.
-
Column: Amide-based HILIC column, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5% to 30% B
-
7-8 min: 30% to 5% B
-
8-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: UV at 210 nm or MS in positive ion mode.
-
System Suitability: As per USP <621>, ensure adequate retention of the main peak (k' > 2), resolution from impurities, and a tailing factor between 0.8 and 1.5.[20][21][22]
Diagram: Logical Relationship in Method Selection
Caption: Decision logic for selecting an appropriate HPLC method.
Chiral Separation Considerations
For the analysis of enantiomeric purity, a chiral stationary phase (CSP) is required. The development of a chiral separation method can be approached in a similar systematic manner, screening different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based) with various mobile phases (normal-phase, polar organic, or reversed-phase).[5][23][24][25] Pre-column derivatization can also be employed to introduce a chromophore and improve the separation of enantiomers on a CSP.[4]
Conclusion and Recommendations
For routine quality control where the primary goal is to quantify the main component and known, less polar impurities, a well-optimized modified RP-HPLC method can be a robust and reliable choice.
For in-depth impurity profiling, especially for identifying and quantifying unknown polar impurities, or for applications requiring high sensitivity such as bioanalysis, the HILIC method is superior. Its compatibility with mass spectrometry and its unique selectivity for polar compounds make it the preferred technique for comprehensive characterization.
The final choice of method should be based on a thorough evaluation of the specific analytical requirements and validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][8][10]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3502. [Link]
-
Dr. Maisch GmbH. HILIC. [Link]
-
Kumar, A., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Learn About Pharma. (2024). Mastering Reverse Phase Chromatography : Key Insights for Enhanced Analytical Performance. [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
-
SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]
-
Element Lab Solutions. HPLC Method Development Kit: Where to Start? [Link]
-
Interchim. HPLC method development. [Link]
-
Chromatography Online. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
-
McCalley, D. V. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 31-53. [Link]
-
Song, H., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 79(10), 1235-1245. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1014-1027. [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
-
Al-Majdhoub, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30477-30487. [Link]
-
Kim, D., et al. (2004). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 69(9), 3166-3169. [Link]
-
Ilisz, I., et al. (2013). chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]
-
Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-758. [Link]
-
Wang, Y., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(24), 5756-5763. [Link]
Sources
- 1. learnaboutpharma.com [learnaboutpharma.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iapc-obp.com [iapc-obp.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HILIC – Dr. Maisch [dr-maisch.com]
- 18. longdom.org [longdom.org]
- 19. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. usp.org [usp.org]
- 21. uspbpep.com [uspbpep.com]
- 22. usp.org [usp.org]
- 23. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 25. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
Comparative Bioactivity Guide: 1-(Thian-4-yl)pyrrolidin-3-ol vs. Cyclohexyl Analogs
[1]
Executive Summary
This guide provides a technical analysis of 1-(Thian-4-yl)pyrrolidin-3-ol (Compound A) versus its cyclohexyl analog (Compound B).[1] These structures represent a classic bioisosteric exchange in medicinal chemistry: the replacement of a lipophilic carbocycle (cyclohexane) with a sulfur-containing heterocycle (tetrahydrothiopyran or thianyl).[1]
While the cyclohexyl group is a standard lipophilic spacer, the thianyl moiety offers distinct physicochemical advantages—specifically reduced lipophilicity (LogD) and altered metabolic clearance pathways—often at the cost of introducing a new metabolic soft spot (S-oxidation). This guide details the structural, physicochemical, and biological trade-offs required for rational lead optimization.[2]
Physicochemical & Structural Analysis
The core difference lies in the 4-position of the piperidine-like ring.[1] The sulfur atom in the thianyl ring fundamentally alters the electronic and steric landscape compared to the methylene (-CH₂-) group of the cyclohexane.[1]
Comparative Properties Table
| Feature | 1-Cyclohexylpyrrolidin-3-ol (Analog) | 1-(Thian-4-yl)pyrrolidin-3-ol (Target) | Impact on Drug Design |
| Core Ring | Cyclohexane (Carbocycle) | Tetrahydrothiopyran (S-Heterocycle) | Bioisosteric replacement |
| LogP (Approx) | ~2.5 - 3.0 | ~1.8 - 2.2 | Thianyl improves solubility & lowers CNS penetration |
| Electronic Effect | Inert, lipophilic spacer | S-atom has lone pairs; potential H-bond acceptor | S-atom can interact with Met/Cys residues |
| Bond Length | C-C: 1.54 Å | C-S: 1.81 Å | Thianyl ring is more elongated/puckered |
| Metabolic Fate | C-Hydroxylation (Phase I) | S-Oxidation (Sulfoxide/Sulfone) | Switch from CYP-mediated to FMO-mediated clearance |
Structural Dynamics (Graphviz)
The following diagram illustrates the structural relationship and the bioisosteric swap logic.
Caption: Bioisosteric relationship between cyclohexyl and thianyl scaffolds highlighting the physicochemical shift.
Metabolic Stability & Bioactivity[3][4]
The primary driver for selecting the thianyl analog over the cyclohexyl analog is often metabolic switching .
Metabolic Pathways[5][6]
-
Cyclohexyl Analog: Predominantly cleared via Cytochrome P450 (CYP) mediated hydroxylation at the C3 or C4 position of the cyclohexane ring.[1] This can sometimes lead to toxic metabolites or rapid clearance if the ring is not substituted (e.g., with fluorine).
-
Thianyl Analog: The sulfur atom is a "metabolic magnet."[1] It is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and CYPs to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .[1]
Strategic Insight: If a lead compound has high CYP liability, switching to thianyl shifts the burden to FMOs, potentially fixing "CYP inhibition" issues (drug-drug interactions). However, the sulfoxide metabolite is significantly more polar, which may abolish blood-brain barrier (BBB) permeability—a desirable trait for peripheral targets but fatal for CNS drugs.
Metabolic Fate Diagram
Caption: Stepwise oxidative metabolism of the thianyl ring leading to polar sulfoxide and sulfone metabolites.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.[1]
Protocol A: Synthesis via Reductive Amination
This is the industry-standard method to access both analogs efficiently.[1]
Reagents:
-
Amine: Pyrrolidin-3-ol (HCl salt or free base).[1]
-
Ketone: Thian-4-one (for target) OR Cyclohexanone (for analog).[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).[1]
-
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Pyrrolidin-3-ol and 1.1 eq of the respective Ketone in DCE (0.1 M concentration).
-
Activation: Add 1.2 eq of Acetic Acid to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12-16 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.[1]
-
Purification: The thianyl derivative is often more polar; use a gradient of 0-10% MeOH in DCM with 1% NH₄OH on silica gel.[1]
Validation Check:
-
Cyclohexyl Analog: ¹H NMR should show a multiplet at ~2.3 ppm (N-CH-Cyclohexyl).[1]
-
Thianyl Analog: ¹H NMR should show distinctive protons adjacent to sulfur at ~2.6-2.8 ppm.[1]
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Objective: Compare the intrinsic clearance (
-
Incubation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
Synthesis of Findings
When comparing 1-(Thian-4-yl)pyrrolidin-3-ol against cyclohexyl analogs , the decision rests on the specific needs of the drug discovery program:
-
Select the Thianyl Analog if:
-
Select the Cyclohexyl Analog if:
References
-
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (General principles of thianyl/cyclohexyl exchange). Link
-
Metabolic activation of thianyl rings. Drug Metabolism and Disposition. (Detailed analysis of S-oxidation pathways). Link
-
Synthesis of N-substituted pyrrolidines. Organic Letters. (Methodology for reductive amination of pyrrolidin-3-ols). Link[1]
-
Tetrahydrothiopyran as a bioisostere. PharmaBlock Whitepaper. (Specific data on LogD modulation using THP and Thianyl rings). Link
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
